molecular formula C14H11NO B5793954 1-methylbenzo[h]quinolin-2-one

1-methylbenzo[h]quinolin-2-one

Cat. No.: B5793954
M. Wt: 209.24 g/mol
InChI Key: DRBOITZIPKXREK-UHFFFAOYSA-N
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Description

1-Methylbenzo[h]quinolin-2-one is a tricyclic heterocyclic compound belonging to the benzo[h]quinoline class, which is characterized by a naphthalene ring fused to a pyridone ring. This scaffold is of significant interest in medicinal and organic chemistry due to its role as a key precursor for synthesizing complex molecules with diverse biological activities. The benzo[h]quinoline core is found in various natural alkaloids, such as decarine and sanguinarine, which are known for their potent antibacterial and other bioactive properties . Researchers utilize this compound as a versatile building block for developing novel derivatives. Its structure allows for further functionalization, enabling the creation of compounds with enhanced and targeted research applications . Current scientific investigations highlight the promise of structurally similar benzo[h]quinoline derivatives. These analogs have demonstrated potent phenotypic bioactivities, including antibacterial effects against strains like methicillin-resistant Staphylococcus aureus (MRSA) and antiproliferative activity against a panel of mammalian cell lines in the single-digit micromolar range . Furthermore, recent studies have shown that certain benzo[h]quinoline derivatives exhibit strong insecticidal activity by acting as multi-target inhibitors of key mosquito neuroreceptors, such as acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs) . Beyond biomedical applications, this compound and its derivatives serve as valuable precursors in materials science and catalysis. For instance, closely related 2-aminomethylbenzo[h]quinolines are effective pincer ligands for ruthenium, forming complexes that act as highly active catalysts for transfer hydrogenation and ketone reduction reactions . This product is intended for research and further chemical synthesis purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13(16)9-8-11-7-6-10-4-2-3-5-12(10)14(11)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBOITZIPKXREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methylbenzo H Quinolin 2 One and Its Analogs

Established Cyclization Reactions in Benzo[h]quinoline (B1196314) Core Formation

The formation of the benzo[h]quinoline scaffold, a key structural motif in these compounds, has traditionally relied on robust cyclization reactions. These methods are foundational in organic synthesis and continue to be relevant in the preparation of these complex molecules.

Cyclocondensation Approaches (e.g., Polyphosphoric Acid mediated)

Polyphosphoric acid (PPA) is a frequently utilized reagent for mediating intramolecular cyclization reactions to form quinoline (B57606) and its annulated derivatives. mdpi.comnih.gov This method typically involves the cyclization of N-(1-naphthyl)amine derivatives. For instance, the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines in the presence of PPA at elevated temperatures (120 °C) yields 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. mdpi.comnih.gov The strong dehydrating and acidic nature of PPA facilitates the necessary ring closure to form the thermodynamically stable aromatic system.

In a similar vein, the Skraup reaction, another classical method, can be employed for the synthesis of benzo[f]quinoline (B1222042) and its derivatives, which are isomeric to the benzo[h]quinolines. researchgate.net This reaction typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Electrocyclization Processes

Electrocyclization reactions offer a powerful and often regioselective pathway to the benzo[h]quinoline core. mdpi.comnih.gov These reactions are typically triggered by thermal or photochemical stimuli. A notable example is the ultraviolet light-induced electrocyclization of 3-(naphthylamino)-2-alkene imines, which provides substituted benzo[h]quinolines in good to high yields. mdpi.comnih.gov The reaction proceeds through a 6π-electrocyclization mechanism, followed by subsequent steps to afford the final aromatic product. rsc.org

A proposed mechanism for the formation of certain 2,3,4-trisubstituted benzo[h]quinolines involves an initial enamine-imine tautomerization, followed by an intramolecular electrocyclization of the resulting (E,E)-imine to form a dihydropyridine (B1217469) intermediate. mdpi.com This intermediate then undergoes aromatization via elimination to furnish the benzo[h]quinoline product. mdpi.com

Novel Reaction Design and Development

In recent years, the focus has shifted towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. This has led to the emergence of novel strategies for the construction of the benzo[h]quinoline framework.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained significant traction as they allow for the construction of complex molecules in a single synthetic operation from three or more starting materials, thereby increasing efficiency and reducing waste. rsc.org Several MCRs have been developed for the synthesis of benzo[h]quinoline derivatives.

One such approach involves the sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to yield methoxybenzo[h]quinoline-3-carbonitrile analogs. mdpi.com Another interesting three-component reaction utilizes α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles under liquid-assisted grinding conditions to produce styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org Furthermore, a one-pot, three-component [4+2] cyclic condensation of aldehydes, aromatic amines, and triethylamine (B128534) has been reported for the construction of benzo[f]quinoline-linked covalent organic frameworks (COFs). nih.gov

The following table summarizes some examples of multicomponent reactions used for the synthesis of benzo[h]quinoline analogs:

ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic aldehydes, malononitrile, 1-tetraloneAmmonium acetate, acetic acid, toluene, refluxMethoxybenzo[h]quinoline-3-carbonitriles mdpi.com
α,β-Unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, 5-aminopyrazolesLiquid-assisted grinding (water)Styryl linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones rsc.org
Aniline derivatives, aldehyde derivatives, phenylacetylene (B144264)Hydrochloric acid, water, reflux2,4-Diaryl-quinoline derivatives ufms.br
Benzonitriles, diynonesLithium-hexamethyldisilazane, THFFunctionalized Benzo[h]quinolines researchgate.netnih.gov

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts. A metal-free, one-pot cascade annulation of 2-pyrones in water has been developed for the synthesis of peptidomimetics, showcasing a move towards more sustainable practices. researchgate.net

In the context of quinoline synthesis, a metal-free approach has been reported for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines. acs.org This method relies on the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds without the need for a metal catalyst. acs.org

Photochemical and Catalytic Transformations

Photochemical reactions and novel catalytic systems offer alternative and often milder conditions for the synthesis of benzo[h]quinolines. A concise and environmentally friendly protocol for the synthesis of 6-phenylbenzo[h]quinolines involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light. rsc.org This reaction proceeds via a dehydrogenative annulation involving a 6π-electrocyclization, a nih.govnih.gov-H shift, and tautomerization. rsc.org

Visible-light-mediated methods are also gaining prominence. For example, a visible-light-promoted intramolecular ortho-cyclization of 2-aryl-3-(organylethynyl)pyridines has been achieved to synthesize 6-organyl-5-(arylselanyl)benzo[h]quinolines. researchgate.net Furthermore, a base-catalyzed 1,4-addition/intramolecular annulation cascade reaction of benzonitriles and diynones, catalyzed by lithium-hexamethyldisilazane, provides a one-pot synthesis of functionalized benzo[h]quinolines in high yields. nih.gov

Regioselective and Stereoselective Synthetic Pathways

The controlled synthesis of specific isomers of benzo[h]quinolin-2-ones is critical, and several methods have been developed to achieve high regioselectivity. One-pot and multi-component reactions are particularly valuable for their efficiency and atom economy.

A notable atom- and step-economical approach involves a lithium-hexamethyldisilazane (LiHMDS)-catalyzed double annulation cascade reaction between benzonitriles and diynones. researchgate.netnih.gov This method allows for the one-pot synthesis of functionalized benzo[h]quinolines with the formation of two new C-C bonds and one new C-N bond. researchgate.netnih.gov The regioselectivity of this reaction, particularly with unsymmetrical diynones, is significantly influenced by both electronic and steric effects of the substrates. researchgate.netnih.gov Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism, suggesting that favorable π-stacking interactions between the reactants direct the regioselective addition step. researchgate.net

Another highly regioselective, two-step method has been developed for producing 2,3,4-trisubstituted benzo[h]quinolines. mdpi.com This process begins with the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene. The resulting intermediate is then reacted with naphthalen-1-amine. mdpi.com The ring closure to form the benzo[h]quinoline system is exclusive, driven by the steric bulk and high electron density of the naphthalene (B1677914) ring. mdpi.com This pathway proved to be more efficient when conducted in two separate steps, isolating the intermediate product before cyclization, which led to product yields of up to 93%. mdpi.com

Visible-light-induced 6π-photocyclization presents another pathway. Irradiation of ortho-biaryl-appended β-ketoesters can lead to 6-endo-trig cyclization and a subsequent 1,5-H shift to form trans-fused dihydro products with high efficiency and selectivity. researchgate.net Similarly, photo-induced annulation of 6-([1,1′-biphenyl]-2-yl)pyridine-2(1H)-ones under UV light has been used to synthesize trans-4a,12b-dihydrodibenzo[f,h]quinolin-2(1H)-ones in high yields (82–95%). researchgate.net

For the synthesis of dihydroquinoline derivatives, a solvent-free, magnesium bromide-catalyzed multicomponent reaction between anilines and two ketones has been shown to be highly efficient and regioselective. nih.gov When using 3-substituted anilines and non-symmetrical ketones, this method predominantly yields a single regioisomer out of four possibilities. nih.gov

Table 1: Comparison of Regioselective Synthetic Methods for Benzo[h]quinoline Analogs

MethodKey ReagentsKey FeaturesYieldReference
Base-Catalyzed AnnulationBenzonitriles, Diynones, LiHMDSOne-pot, atom-economical, forms 2 C-C and 1 C-N bonds.Up to quantitative researchgate.netnih.gov
Two-Step CyclizationMercaptoacetic acid esters, Naphthalen-1-amineHighly regioselective for 2,3,4-trisubstituted products.Up to 93% mdpi.com
Photo-Induced Annulation6-([1,1′-biphenyl]-2-yl)pyridine-2(1H)-ones, UV lightForms trans-fused dihydro systems.82-95% researchgate.net
Multicomponent ReactionAnilines, Ketones, MgBr₂Solvent-free, highly regioselective for dihydroquinolines.Good nih.gov

Derivatization Strategies and Functionalization at Key Positions

The functionalization of the benzo[h]quinolin-2-one core is crucial for modifying its properties. Strategies often focus on C-H functionalization and nucleophilic substitution reactions to introduce a variety of substituents at specific positions. researchgate.netnih.gov The quinoline ring is a π-electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quora.com

For instance, 4-chloro-8-methylquinolin-2(1H)-one serves as a versatile precursor for introducing new functional groups at the 4-position through nucleophilic substitution. mdpi.comresearchgate.net These reactions allow for the synthesis of a range of 4-substituted quinolin-2-ones and their corresponding 2-thione analogs. mdpi.comresearchgate.netdoaj.org

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl and heteroaryl moieties onto the quinolinone scaffold. One such method is the C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles to produce 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov

Another strategy involves the reaction of 2-styrylanilines with 2-methylquinolines or 2-methylbenzothiazoles in a metal-free, tandem cyclization process. acs.org This approach activates C(sp3)–H bonds and forms new C–C and C–N bonds, yielding 2-heteroaromatic quinolines. The reaction tolerates a range of functional groups, with electron-withdrawing substituents on the quinoline ring generally providing higher yields (up to 81%) than electron-donating groups. acs.org

Furthermore, the Liebeskind–Srogl cross-coupling reaction, catalyzed by palladium, has been developed to couple SMe-containing quinolinyl-purine derivatives with various aryl boronic acids. nih.gov This reaction has also been extended to use anilines as nucleophilic partners, creating complex purine (B94841) architectures attached to the quinoline nucleus. nih.gov

Nucleophilic substitution is a key strategy for functionalizing the benzo[h]quinolin-2-one system, especially when a good leaving group, such as a halogen, is present at an activated position like C4. The resonance structure of quinoline predicts that the C2 and C4 positions are electron-deficient and thus primary targets for nucleophiles. quora.com

Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates its reactivity towards various nucleophiles. mdpi.comresearchgate.netdoaj.org

Thiation : Reaction with thiourea (B124793) under fusion conditions effectively replaces the 4-chloro group to yield 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.comresearchgate.net

Hydrazination : The 4-chloro group can be displaced by hydrazine (B178648) to form 4-hydrazino derivatives. Interestingly, the reactivity can be influenced by other substituents. While the 2-chloro position in a dichloroquinoline was inactive towards hydrazine, a 2-ethylthio group enabled subsequent hydrazinolysis at that position, highlighting the role of the leaving group. mdpi.com

Amination and Azidation : The 4-chloro substituent can also be readily displaced by amines and azide (B81097) ions to produce the corresponding 4-amino and 4-azido derivatives. mdpi.comdoaj.org

A catalyst-free nucleophilic substitution of hydrogen has also been reported, where acylethynylpyrroles react with quinolines at elevated temperatures to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This unexpected cross-coupling is thought to proceed through the redox ring-opening of an intermediate cycloadduct. rsc.org

Table 2: Nucleophilic Substitution Reactions on 4-Chloro-8-methylquinolin-2(1H)-one

NucleophileReaction ConditionsProductReference
ThioureaFusion8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.comresearchgate.net
HydrazineNot specified4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.comdoaj.org
Sodium AzideNot specified4-Azido-8-methylquinolin-2(1H)-one mdpi.comdoaj.org
AminesNot specified4-Amino-8-methylquinolin-2(1H)-one derivatives mdpi.comdoaj.org

Cycloaddition Reactions to Form Fused Systems

Cycloaddition reactions provide a sophisticated method for constructing complex polycyclic systems by building additional rings onto the benzoquinoline framework. The [3+2] dipolar cycloaddition is a notable example used to create fused heterocyclic structures. nih.govnih.gov

This strategy often involves a two-step process:

Quaternization : The nitrogen atom of a benzoquinoline, such as benzo[f]quinoline, is quaternized using a reactive halide (e.g., phenacyl bromide). nih.govnih.gov

Cycloaddition : The resulting quaternary salt is treated with a base in situ to generate a benzo[f]quinolinium ylide. This ylide, acting as a 1,3-dipole, then reacts with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or other alkynes, to form fused pyrrolo-benzoquinoline cycloadducts. nih.govnih.gov

Photoinduced cycloaddition reactions have also been explored. For example, intermolecular photoinduced electrocyclization and cycloaddition of 3-([1,1'-biphenyl]-2-yl)-1-(3-hydroxypropyl)pyridin-2(1H)-ones have been described, leading to the formation of complex, fused polycyclic aromatic compounds. researchgate.net These reactions demonstrate the utility of light to drive the formation of new ring systems attached to a quinolinone core. researchgate.net

While much of the detailed research on [3+2] cycloadditions has been performed on the benzo[f]quinoline isomer, the underlying principles are applicable to other benzoquinoline systems for the synthesis of novel fused analogs. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-methylbenzo[h]quinolin-2-one, offering a window into the connectivity and environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related quinolin-2(1H)-one, distinct signals are observed for the aromatic protons and the methyl group protons. For instance, in 8-methylquinolin-2(1H)-one, the methyl protons appear as a singlet at approximately 2.54 ppm. The aromatic protons exhibit a series of doublets and triplets between 6.69 and 7.79 ppm, with their specific chemical shifts and coupling constants revealing their positions on the quinoline (B57606) ring system. rsc.org The number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, and the splitting patterns (multiplicity) indicate the number of neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon (C=O) of the quinolin-2-one core typically resonates at a low field, often above 160 ppm. rsc.orgoregonstate.edu Aromatic and alkene carbons appear in the range of 115-150 ppm, while the methyl carbon (N-CH₃) will be found at a much higher field, typically around 30 ppm. nih.govlibretexts.org

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Quinolin-2(1H)-ones

Functional GroupChemical Shift (ppm)
C=O>160
Aromatic/Alkene C115-150
N-CH₃~30
Note: Data is illustrative and based on related structures. Actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.comlibretexts.orguvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.comlibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by observing long-range couplings. youtube.comlibretexts.org For example, an HMBC experiment could show a correlation between the protons of the N-methyl group and the carbonyl carbon, confirming their proximity within the molecule.

Dynamic NMR Studies for Conformational Analysis

While specific dynamic NMR studies on this compound are not widely reported, this technique can be employed to investigate conformational changes and restricted rotations within the molecule. By analyzing NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as rotation around single bonds or ring inversions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

FTIR Spectroscopy : In the FTIR spectrum of a quinolin-2-one derivative, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1640-1680 cm⁻¹. nih.govresearchgate.net The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and methyl groups are found at higher wavenumbers, generally above 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum, as are the aromatic ring vibrations.

Table 2: Characteristic Vibrational Frequencies for Quinolin-2-one Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=OStretch1640 - 1680
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch>3000
Methyl C-HStretch~2950
Note: Data is illustrative and based on related structures. Actual values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The extended conjugated π-system of the benzo[h]quinoline (B1196314) core gives rise to characteristic absorption bands.

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands in the UV region, corresponding to π → π* transitions. researchgate.netlibretexts.org The exact positions of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic rings. researchgate.net For instance, the introduction of substituents can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Mass Spectrometry (MS, HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns upon ionization. In the context of quinoline derivatives, electron impact (EI) is a common ionization method that generates a molecular ion (M+•) and a series of fragment ions. The analysis of these fragments provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) offers greater precision, enabling the determination of the exact mass of an ion to several decimal places. This accuracy allows for the calculation of the elemental formula of the molecular ion and its fragments, which is crucial for confirming the identity of a compound and distinguishing between isomers. For instance, HRMS has been effectively used to confirm the structures of complex 1-methylquinolin-2(1H)-one derivatives by matching the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value. nih.gov

The fragmentation of quinoline and its derivatives upon electron impact has been a subject of study. A characteristic fragmentation for the parent quinoline ring system is the loss of a molecule of hydrogen cyanide (HCN). mcmaster.ca For N-methylquinolones, studies on isomeric compounds have shown that differentiation is possible through mass spectrometry, although sometimes the differences may not be sufficient for unambiguous positional assignment without reference standards. mcmaster.ca The fragmentation of N-methylquinolones is influenced by the position of substituents on the quinoline core. mcmaster.ca

For this compound, the expected fragmentation would involve initial loss of neutral molecules such as carbon monoxide (CO) from the quinolone moiety, followed by cleavages characteristic of the aromatic system.

Table 1: Expected Mass Spectrometry Fragmentation Patterns for Benzo[h]quinoline Derivatives This table is based on general fragmentation principles for quinoline and quinolone compounds.

IonFormation ProcessSignificance
[M]+• Electron Impact IonizationRepresents the molecular ion, confirming the molecular weight of the compound.
[M-CO]+• Loss of carbon monoxideA characteristic fragmentation for quinolones and similar lactam structures.
[M-HCN]+• Loss of hydrogen cyanideA common fragmentation pathway for the quinoline ring system. mcmaster.ca
[M-CH₃]+ Loss of the methyl groupCleavage of the N-methyl bond.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular and crystal structure of a solid-state compound. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking.

While specific crystallographic data for this compound was not found in the provided search results, the structure of a closely related compound, benzo[h]quinoline-3-carboxamide , has been elucidated. d-nb.infonih.gov This analysis reveals key structural features of the benzo[h]quinoline framework. The molecule is nearly planar, and in the crystal, it forms a network held together by both classical (N—H···O) and non-classical (C—H···N, C—H···O) intermolecular hydrogen bonds. nih.govresearchgate.net These interactions, along with π–π stacking, dictate the packing of the molecules in the solid state. nih.gov

The study of other quinoline derivatives, such as 4-hydroxy-1-methylquinolin-2(1H)-one, also highlights the importance of hydrogen bonding in their crystal packing. helsinki.fi Similarly, investigations into thio-derivatives of 1-methylquinoline-2(1H)-one reveal how different substituents and bridging atoms influence molecular conformation and intermolecular π-π interactions. researchgate.net

The crystallographic data for benzo[h]quinoline-3-carboxamide provides a valuable reference for understanding the structural properties of the benzo[h]quinoline ring system.

Table 2: Crystallographic Data for Benzo[h]quinoline-3-carboxamide

ParameterValueReference(s)
Chemical Formula C₁₄H₁₀N₂O nih.gov
Molecular Weight 222.24 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.govresearchgate.net
a (Å) 12.634 (3) nih.gov
b (Å) 4.9426 (10) nih.gov
c (Å) 16.778 (3) nih.gov
β (°) 100.53 (3) nih.gov
Volume (ų) 1029.3 (4) nih.gov
Z 4 nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. Through DFT, researchers can model the behavior of 1-methylbenzo[h]quinolin-2-one at the quantum level, yielding insights into its geometry, orbital energies, and reactive nature. These theoretical investigations are crucial for rationalizing its chemical behavior and potential applications.

The first step in a thorough computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation. For benzo[h]quinoline (B1196314) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set, are employed to determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

A representative table of HOMO-LUMO data for a related benzo[h]quinoline derivative is presented below to illustrate the typical outputs of such an analysis.

Table 1: Frontier Molecular Orbital Energies for a Representative Benzo[h]quinoline Derivative

Parameter Energy (eV)
EHOMO -5.8
ELUMO -2.5
Energy Gap (ΔE) 3.3

Note: These are hypothetical values for illustrative purposes based on typical DFT results for similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, such as those around heteroatoms with lone pairs. Conversely, regions of positive potential (blue) signify electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen of the quinolin-2-one moiety, making it a likely site for interaction with electrophiles or hydrogen bond donors. The aromatic rings would exhibit a more complex potential landscape, with the nitrogen atom also contributing to the localization of negative potential. Such analyses are instrumental in understanding intermolecular interactions, including those with biological receptors.

DFT calculations can be employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can then be compared with experimental data to validate the calculated structure and provide a more detailed assignment of the observed signals.

For the closely related compound, 4-hydroxybenzo[h]quinolin-2-(1H)-one, experimental 1H NMR data has been reported. researchgate.net A computational study of this molecule would involve calculating the theoretical chemical shifts and comparing them to these experimental values. Good agreement between the simulated and experimental spectra would lend confidence to the accuracy of the computed molecular geometry. For instance, the reported 1H NMR spectrum of 4-hydroxybenzo[h]quinolin-2-(1H)-one in DMSO-d6 shows distinct signals for the aromatic protons and the hydroxyl and amine protons. researchgate.net

Table 2: Experimental 1H NMR Chemical Shifts for 4-hydroxybenzo[h]quinolin-2-(1H)-one

Proton Chemical Shift (ppm) Multiplicity
OH 10.40 s
Aromatic H 8.73 d
Aromatic H 8.03-7.97 m
Aromatic H 7.64 m
Aromatic H 7.43 d
CH 6.06 s

Data from reference researchgate.net.

A similar comparative approach can be applied to IR spectroscopy, where the calculated vibrational frequencies can be correlated with the experimental absorption bands to assign specific vibrational modes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to understand the binding mode of a potential drug molecule and to estimate its binding affinity.

While specific molecular docking studies for this compound were not found in the provided search results, research on other benzoquinoline derivatives has demonstrated their potential to interact with various biological targets. For example, benzo[f]quinoline (B1222042) derivatives have been investigated as potential DNA-intercalating antitumor agents, and molecular docking was used to study their interaction with DNA. nih.govnih.gov Similarly, other quinoline-based compounds have been docked against targets like EGFR and FabH. researchgate.net

A hypothetical molecular docking study of this compound would involve selecting a relevant protein target, such as a kinase or a DNA structure, and using a docking program to predict its binding pose and score. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. This information is critical for understanding the molecule's mechanism of action and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop a predictive equation for the activity of new, untested compounds.

No specific QSAR models for this compound were identified in the search results. However, QSAR studies have been performed on various classes of quinoline (B57606) and benzoquinoline derivatives, often in the context of their antibacterial or anticancer activities. nih.gov For a series of benzo[f]quinolinium salts, SAR correlations were analyzed to understand the influence of different substituents on their antimicrobial activity. nih.gov

To develop a QSAR model that includes this compound, a dataset of structurally related compounds with measured biological activity would be required. Various molecular descriptors for these compounds would be calculated, such as steric, electronic, and lipophilic parameters. Statistical methods would then be used to build a regression model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to guide the synthesis of new derivatives with potentially improved properties.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions belonging to individual molecules, providing a unique fingerprint of how molecules interact with their neighbors.

For a molecule like this compound, Hirshfeld analysis would be instrumental in identifying and quantifying various non-covalent interactions. These would likely include:

H···H contacts: Typically the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface.

C-H···O interactions: Hydrogen bonds involving the carbonyl oxygen atom, which are expected to be significant in directing the crystal packing.

π···π stacking interactions: Interactions between the aromatic rings of the benzo[h]quinoline system, which are common in planar heterocyclic compounds and contribute significantly to crystal stability.

C-H···π interactions: Interactions where a C-H bond points towards the face of an aromatic ring.

By analyzing the percentage of the Hirshfeld surface corresponding to each type of contact, researchers can gain a detailed understanding of the forces governing the supramolecular assembly of this compound in the solid state.

Table 1: Representative Hirshfeld Surface Interaction Percentages for Structurally Related Quinolone Derivatives

Interaction TypeRepresentative Percentage Range (%)
H···H40 - 60
C-H···O/O···H10 - 25
C-H···C/C···H (π-related)5 - 15
C···C (π-stacking)3 - 10
N···H/H···N1 - 5

Note: This table presents typical data for structurally similar compounds to illustrate the expected findings for this compound. Actual values would require specific experimental crystal structure data and subsequent calculation.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to study the electronic excited states of molecules. It is a computationally efficient yet accurate approach for predicting properties such as absorption and emission spectra. nih.govcore.ac.uk

The application of TDDFT to this compound would allow for the calculation of several key photophysical parameters:

Vertical Excitation Energies: These correspond to the energies of electronic transitions from the ground state to various excited states, which can be directly related to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum.

Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Molecular Orbitals Involved in Transitions: TDDFT calculations can identify the specific molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO) that are involved in the electronic transitions. This provides insight into the nature of the excited states, such as whether they are of n→π* or π→π* character.

By performing these calculations, often in conjunction with a solvent model to simulate experimental conditions, a theoretical UV-Vis absorption spectrum can be generated. This theoretical spectrum can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic structure and photophysical behavior of this compound.

Table 2: Illustrative TDDFT Calculated Excited State Data for a Generic Benzo-fused Quinolone

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13.203870.15HOMO → LUMO (95%)
S0 → S23.553490.25HOMO-1 → LUMO (80%)
S0 → S33.903180.05HOMO → LUMO+1 (75%)

Note: This table is a hypothetical representation of the type of data that would be generated from a TDDFT study of this compound. The actual values are dependent on the specific computational parameters and the molecule's geometry.

Pharmacological and Mechanistic Research Applications

Investigation of Anticancer Mechanisms

The quinoline (B57606) ring system and its fused derivatives are recognized as important structural units in the development of novel anticancer agents. nih.gov Research into benzo[h]quinoline (B1196314) derivatives has revealed multiple mechanisms through which these compounds exert their cytotoxic effects against cancer cells.

A primary focus of research on benzo[h]quinoline derivatives has been their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. Studies have shown that these compounds can effectively reduce cell viability in a dose-dependent manner across various cancer cell lines. tbzmed.ac.ir

For instance, certain arylated benzo[h]quinolines have demonstrated potent cytotoxicity against human skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov One particular derivative, compound 3e, was found to induce apoptosis in 25-30% of cells in these lines at its IC50 concentration. nih.gov This apoptotic effect is believed to be triggered by an increase in intracellular reactive oxygen species (ROS) and subsequent oxidative DNA damage. nih.gov

Similarly, studies on tetrahydrobenzo[h]quinoline derivatives in MCF-7 human breast cancer cells have shown significant inhibition of cell proliferation. tbzmed.ac.ir These compounds were observed to induce morphological changes characteristic of apoptosis, such as nuclear shrinkage, chromatin condensation, and the formation of apoptotic bodies. tbzmed.ac.ir The mechanism of apoptosis was found to be mediated primarily through the intrinsic pathway, as evidenced by an imbalance in the expression of Bax and Bcl-2 proteins and the subsequent activation of caspase-9. tbzmed.ac.ir This process involves the release of cytochrome c from the mitochondria, a critical step in the apoptotic cascade. tbzmed.ac.ir

Table 1: Anti-proliferative Activity of a Tetrahydrobenzo[h]quinoline Derivative on MCF-7 Cells

Time Point IC50 Concentration
24 hours 10 µM
48 hours 7.5 µM

Data sourced from a study on the anti-proliferative and apoptotic effects on human breast cancer cells. tbzmed.ac.ir

Enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer. Consequently, they represent key targets for anticancer drug development. nih.govnih.gov

Research has indicated that benzo[h]quinoline derivatives can act as inhibitors of these critical enzymes. For example, a quantitative method was developed to measure the activity of cyclin-dependent kinase-2 (CDK2) in the presence of an active benzo[h]quinoline compound, suggesting an inhibitory interaction. nih.gov The broader quinoline scaffold is well-represented among kinase inhibitors. nih.govnih.gov For example, quinoline-chalcone hybrids have been identified as potent inhibitors of various kinases, and specific quinoline derivatives have shown inhibitory activity against the PI3K/mTOR pathway. nih.govnih.gov While direct studies on 1-methylbenzo[h]quinolin-2-one are limited, the activity of its structural analogs suggests potential for enzyme inhibition.

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For benzo[h]quinoline derivatives, molecular docking studies have provided insights into potential binding interactions. These computational analyses have shown that benzo[h]quinolines can fit into the hydrophobic pockets of receptor proteins like aromatase and CDK2. nih.gov

Beyond specific enzymes, DNA is a primary target for many anticancer drugs. nih.gov The planar structure of the benzo[h]quinoline system is suitable for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA helix, potentially inhibiting replication and transcription. nih.gov Some quinoline derivatives are known to act as DNA groove binders. nih.gov Furthermore, other quinoline-based compounds have been developed to target crucial signaling receptors implicated in cancer, such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the potency of lead compounds. For arylated benzo[h]quinolines, SAR analyses have highlighted the importance of specific functional groups on the molecule's reactivity and anticancer activity. nih.gov For example, compounds 3e and 3f, which possess particular aryl substitutions, were identified as the most active in a series against a panel of cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Preliminary SAR studies on other quinoline series have indicated that factors like the length of attached alkylamine chains are critical for improving potency. nih.gov These findings underscore the potential for medicinal chemists to rationally design more effective anticancer agents based on the benzo[h]quinoline scaffold.

Table 2: Cytotoxicity (IC50, µM) of Selected Benzo[h]quinoline Derivatives

Compound G361 H460 MCF7 HCT116
3e 5.3 6.8 7.6 6.8
3f - 5.4 4.7 4.9
Doxorubicin - - - 2.1

Data from a study on new arylated benzo[h]quinolines. nih.gov

Antimicrobial Activity Studies

In addition to their anticancer potential, quinoline-based compounds have been explored for their ability to combat microbial infections. The rise of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents. nih.gov

Derivatives of the quinoline-2-one core structure have demonstrated significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov

One study identified several quinoline-2-one derivatives with potent activity; compound 6c was the most effective, showing minimum inhibitory concentrations (MICs) as low as 0.75 µg/mL against MRSA and VRE. nih.gov The proposed mechanisms for this antibacterial action include the inhibition of dihydrofolate reductase, an essential enzyme in bacterial metabolism. nih.govnih.gov Furthermore, these compounds have shown a capacity to inhibit and disrupt biofilm formation, a key virulence factor that allows bacteria to evade host immune responses and antibiotic treatment. nih.govnih.gov For example, compound 6c significantly reduced biofilm development in an MRSA strain in a dose-dependent manner, outperforming the conventional antibiotic vancomycin (B549263) in this regard. nih.gov These findings suggest that quinoline-2-one derivatives could serve as a foundation for developing new antibiotics to treat infections caused by drug-resistant bacteria. nih.govnih.gov

Table 3: Antibiofilm Activity of Quinoline-2-one Derivative 6c against MRSA

Concentration (MIC) Biofilm Reduction (%)
0.5 79%
0.25 55%
0.12 38%

Data from a study on quinoline-2-one derivatives as antibacterial agents. nih.gov

Antifungal Mechanisms

Research into the antifungal properties of benzo[h]quinoline derivatives has identified potential mechanisms of action. While studies specifically detailing the antifungal mechanism of this compound are specific, the broader class of compounds to which it belongs has been investigated. For instance, certain benzo[h]quinolines have been found to exert their antifungal effects by disrupting fungal cell membrane integrity and inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. The introduction of a methyl group at the N-1 position, as in this compound, can influence the compound's lipophilicity, potentially affecting its ability to penetrate fungal cell membranes.

Other Enzyme Inhibitory Studies

The inhibitory action of this compound and its derivatives has been explored against several key enzymes, indicating a broad spectrum of potential therapeutic applications.

Phosphodiesterase (PDE) Inhibition

Derivatives of benzo[h]quinolin-2-one have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibitory activity of these compounds is often linked to their structural similarity to the natural substrates of PDEs. The planarity of the benzo[h]quinoline ring system allows it to interact with the active site of PDE enzymes. The specific inhibitory profile can be modulated by the nature and position of substituents on the core structure. For example, the presence of a methyl group on the nitrogen atom can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity for different PDE isozymes.

Coagulation Factor Inhibition

Investigations into the anticoagulant properties of benzo[h]quinoline derivatives have revealed their potential to inhibit coagulation factors, particularly Factor Xa. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Inhibitors of this enzyme are of significant interest for the prevention and treatment of thromboembolic disorders. The benzo[h]quinolin-2-one structure can serve as a scaffold to which various functional groups can be attached to optimize binding to the S1 and S4 pockets of the Factor Xa active site. The methyl group at the N-1 position of this compound could influence the compound's orientation and interactions within the active site of the enzyme.

Photophysical and Sensing Applications

Fluorescence and Luminescence Properties

Derivatives of benzo[h]quinolin-2-one are known for their fluorescent and luminescent capabilities, which are intricately linked to their electronic and structural characteristics. These properties are highly sensitive to the molecular environment and can be tuned through chemical modifications.

The fluorescence of many quinoline (B57606) derivatives is governed by intramolecular charge transfer (ICT) processes. researchgate.net In these molecules, photoexcitation can lead to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This charge separation in the excited state results in a large dipole moment and influences the emission properties.

Two primary models describe these ICT states: the Planar Intramolecular Charge Transfer (PICT) model and the Twisted Intramolecular Charge Transfer (TICT) model. In the PICT model, the molecule largely retains its planar geometry in the excited state. In contrast, the TICT model proposes that the molecule undergoes a conformational change in the excited state, with one part of the molecule twisting relative to the other, leading to a more complete charge separation. This twisting can result in a new, lower-energy excited state from which fluorescence occurs, often with a significant red-shift (a shift to longer wavelengths). The unique properties of some quinoline derivatives are attributed to these ICT or TICT mechanisms in their ground and excited states. researchgate.net

For instance, in some chiral H8-BINOL derivatives, which share structural similarities with the benzoquinoline framework, an ICT mechanism is responsible for enantioselective recognition. nih.gov The transfer of electrons from an amino group to a carbonyl carbocation upon binding leads to a significant enhancement in fluorescence and a redshift of 38 nm. nih.gov This highlights how ICT processes are fundamental to the sensing capabilities of these types of compounds.

The photophysical properties of quinoline derivatives, including 1-methylbenzo[h]quinolin-2-one, are often highly dependent on the solvent environment. bohrium.com This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. These changes are a direct consequence of the interaction between the solute molecule and the solvent molecules.

The polarity of the solvent can significantly influence the absorption and emission spectra of these compounds. beilstein-journals.org For example, in a study of various quinoline derivatives, a change in the maximum absorption wavelength and fluorescence quantum yield was observed and correlated with the solvent's dielectric constant. bohrium.com Generally, as the solvent polarity increases, the excited ICT state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission spectrum. beilstein-archives.org For some quinoline derivatives, higher Stokes shifts, which are the difference between the maximum absorption and emission wavelengths, are observed in more polar solvents like DMSO and methanol (B129727) compared to less polar solvents like chloroform. beilstein-journals.orgbeilstein-archives.org

These solvent-dependent properties are crucial for understanding the behavior of these molecules in different applications and for designing new materials with specific photophysical characteristics. bohrium.com

Fluorescent Probes and Chemosensors

The sensitivity of the fluorescence of benzo[h]quinoline (B1196314) derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence signals.

Quinoline-based fluorescent sensors have been extensively developed for the detection of various metal ions. nanobioletters.comrsc.orgbohrium.com The nitrogen and oxygen atoms in the quinoline structure can act as binding sites for metal ions. This coordination can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence.

For example, some quinoline derivatives exhibit a "turn-on" fluorescence response upon binding with metal ions like Zn²⁺ and Al³⁺. rsc.orgnih.gov In their free form, these probes may be weakly fluorescent due to processes like photoinduced electron transfer (PET) that quench the fluorescence. Upon binding to a metal ion, the PET process can be inhibited, leading to a significant enhancement of the fluorescence intensity. researchgate.net

Several studies have demonstrated the use of quinoline derivatives for the selective detection of Zn²⁺. nanobioletters.comrsc.org For instance, a quinoline-based sensor showed a significant increase in its emission peak at 473 nm upon the addition of Zn²⁺, indicating the formation of a 1:1 complex. nanobioletters.com The detection limit for this particular sensor was found to be 8.82 × 10⁻⁷ mol L⁻¹. nanobioletters.com Similarly, 8-hydroxyquinoline (B1678124) benzoates have been developed as highly sensitive "turn-on" fluorescent chemosensors for transition metal ions like Hg²⁺ and Cu²⁺. core.ac.uknih.gov

The table below summarizes the performance of some quinoline-based fluorescent sensors for metal ion detection.

Sensor TypeTarget IonDetection LimitBinding Constant (M⁻¹)Reference
Quinolinyl-tetraphenylethene-based sensorZn²⁺1.64 × 10⁻⁷ M2.17 × 10⁵ nanobioletters.com
2-(quinoline-2-yl)quinazoline-4(3H)-oneZn²⁺8.82 × 10⁻⁷ mol L⁻¹8.98 × 10⁴ nanobioletters.com
Quinoline-based Schiff baseZn²⁺, Mg²⁺6.6 × 10⁻⁸ M (Zn²⁺), 4.6 × 10⁻⁸ M (Mg²⁺)Not Specified rsc.org

This table is interactive. Click on the headers to sort the data.

While much of the focus has been on metal ion sensing, the versatile nature of the benzo[h]quinoline scaffold also allows for the design of probes for organic molecules. The same principles of fluorescence modulation upon binding can be applied to the detection of organic analytes. For instance, the interaction of a benzo[h]quinoline derivative with a target organic molecule can lead to changes in the ICT character of the probe, resulting in a detectable fluorescence response.

Although specific examples for this compound are not detailed in the provided context, the broader class of quinoline derivatives has been explored for such applications. The development of chemosensors for nitro-phenolic compounds, which are common environmental pollutants, is an area of active research.

Applications in Organic Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The excellent photophysical properties of benzo[h]quinoline derivatives, including high fluorescence quantum yields and good charge transport characteristics, make them promising materials for organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netnih.gov

In an OLED, an organic material is used as the emissive layer. When a voltage is applied, electrons and holes are injected into this layer, where they combine to form excitons. The radiative decay of these excitons produces light. The color and efficiency of the OLED are determined by the properties of the emissive material.

Benzo[h]quinoline derivatives have been utilized as emissive materials in OLEDs. researchgate.netnih.gov For example, some benzo[f]quinoline (B1222042) derivatives have been investigated for their potential use in OLEDs due to their fluorescent properties. nih.gov In one study, blue emitters based on fluorene-bridged quinazoline (B50416) and quinoxaline (B1680401) derivatives were used to fabricate multilayered OLEDs that showed efficient blue emission. nih.gov Another work demonstrated that bis(8-hydroxyquinoline) zinc derivatives with a styryl group can be used to create OLEDs that exhibit strong yellow electroluminescent emissions. mdpi.com

The performance of OLEDs based on these materials can be tuned by modifying the chemical structure of the benzo[h]quinoline core. For instance, the introduction of different substituents can alter the emission color, quantum efficiency, and charge-transporting properties of the material. beilstein-journals.orgmdpi.com

The table below provides examples of the performance of OLEDs using quinoline-based derivatives.

Emitting MaterialDevice StructureExternal Quantum Efficiency (%)Emission ColorReference
Fluorene-bridged quinazoline derivativeMultilayered1.58Blue nih.gov
Fluorene-bridged quinoxaline derivativeMultilayered1.30Blue nih.gov
(pyidcz)₂Ir(tmd)Not Specified21.2Not Specified rsc.org
(tfpyidcz)₂Ir(tmd)Not Specified24.0Not Specified rsc.org

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry and Materials Science Applications

Design and Synthesis of Metal Complexes with Benzo[h]quinoline-based Ligands

The synthesis of metal complexes utilizing benzo[h]quinoline-based ligands is a subject of ongoing research, driven by the potential for these complexes to exhibit valuable catalytic and photophysical properties. The design of these ligands often focuses on creating specific coordination environments around a metal center.

While direct synthesis routes for metal complexes of 1-methylbenzo[h]quinolin-2-one are not extensively documented in publicly available literature, analogous synthetic strategies for related compounds provide insight into potential methodologies. For instance, the complexation of N-methyl-3-acetyl-4-hydroxyquinolin-2-one with Mg(II), Zn(II), and Ba(II) has been successfully achieved. researchgate.net This suggests that this compound, with its available oxygen donor from the carbonyl group, could similarly form stable complexes with various metal ions. The synthesis would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Furthermore, the synthesis of related thio-derivatives, such as 4,4'-thio-bis(1-methylquinoline-2(1H)-thione), has been reported, highlighting the versatility of the quinolinone core in forming bridged dimeric structures. researchgate.net This opens up possibilities for designing multinuclear metal complexes with this compound derivatives. The general approach for synthesizing benzo[h]quinoline-based ligands often involves multi-step organic reactions starting from precursors like benzo[h]quinoline (B1196314) N-oxide or 2-chlorobenzo[h]quinoline. researchgate.net

The functionalization of the quinoline (B57606) ring is a key strategy in modern synthetic chemistry to enhance the pharmacological profile and catalytic efficiency of the resulting metal complexes. researchgate.net The nitrogen atom in the quinoline structure facilitates nucleophilic substitution and can conjugate with metal orbitals, making it a crucial element in ligand design. researchgate.net

Structural and Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes is essential to understand their structure, bonding, and electronic properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

For metal complexes of ligands structurally similar to this compound, techniques such as FT-IR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry have been instrumental in elucidating their structures. researchgate.net In the case of Mg(II), Zn(II), and Ba(II) complexes with N-methyl-3-acetyl-4-hydroxyquinolin-2-one, spectroscopic data revealed the formation of complexes with the general formulas Mg₂(OH)L₃(H₂O)z and ML₂(H₂O)z. researchgate.net

Single-crystal X-ray diffraction provides definitive proof of the molecular structure. For example, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one has been determined, revealing strong intramolecular hydrogen bonds that play a significant role in its crystal packing. helsinki.fi Similarly, the X-ray structure of 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) shows an angular molecule with π-π stacking interactions between neighboring molecules. researchgate.net These studies suggest that metal complexes of this compound would likely exhibit interesting solid-state structures governed by both coordination bonds and non-covalent interactions.

Spectroscopic analysis of cobalt(III), nickel(II), and copper(II) complexes with a ligand derived from quinoline-2-carbaldehyde demonstrated that the ligand acts as a tridentate chelate. uomphysics.net The coordination geometry around the metal centers was determined to be distorted octahedral for the nickel(II) complex. uomphysics.net Such detailed structural information is crucial for understanding the reactivity and properties of these complexes.

Compound Crystal System Space Group Key Structural Features Reference
4-hydroxy-1-methylquinolin-2(1H)-oneMonoclinicP2₁/cStrong intramolecular hydrogen bonds helsinki.fi
4,4'-thio-bis(1-methylquinoline-2(1H)-thione)MonoclinicP2₁/cAngular molecule with π-π stacking researchgate.net
[NiIIL₂] (L = 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide)TriclinicP-1Distorted octahedral geometry uomphysics.net
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateMonoclinicP2₁/c- mdpi.com
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylateTriclinicP-1- mdpi.com

Catalytic Applications of Benzo[h]quinoline Derivatives and their Metal Complexes

While specific catalytic applications for complexes of this compound are not prominently reported, the broader class of benzo[h]quinoline derivatives and their metal complexes has shown significant promise in catalysis. For example, ruthenium and osmium complexes featuring benzo[h]quinoline-based ligands have been identified as highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. researchgate.net

The design of these catalytic systems often involves creating a specific coordination environment that facilitates the catalytic cycle. Quinoline-based ligands are known for their effective performance in various catalytic reactions. researchgate.net The development of metal-free synthetic routes for functionalized quinolines is also an active area of research, aiming for more environmentally friendly and cost-effective processes. nih.gov For instance, a metal-free method for synthesizing quinoline derivatives from 2-styrylanilines and 2-methylquinolines has been developed. nih.govacs.org

Given the established catalytic activity of related benzo[h]quinoline complexes, it is plausible that metal complexes of this compound could also exhibit catalytic properties, potentially in oxidation or reduction reactions. Further research in this area is warranted to explore these possibilities.

Supramolecular Assembly and Advanced Materials Development

The unique structural and electronic properties of benzo[h]quinoline derivatives make them attractive building blocks for the development of advanced materials through supramolecular assembly.

Conjugated polymers containing quinoline and its derivatives have been synthesized for applications in organic electronics, such as organic field-effect transistors (OFETs). doi.org These polymers often feature a donor-acceptor (D-A) architecture to tune their electronic properties. The electron-withdrawing nature of the quinoline unit makes it a suitable acceptor component.

For instance, novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis( researchgate.netnottingham.ac.ukrsc.orgtriazole), a nitrogen-containing heterocyclic system, have been developed for OFET applications. rsc.org The incorporation of such N-heterocycles can enhance the planarity of the polymer backbone and influence its charge transport properties. rsc.org While there are no specific reports on the incorporation of this compound into conjugated polymers, its inherent electronic structure suggests it could serve as a valuable monomer in the design of new D-A polymers for electronic and optoelectronic applications.

Quinoline derivatives are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is often enhanced in molecules with a strong intramolecular charge transfer (ICT) character.

Theoretical and experimental studies on various quinoline derivatives have demonstrated their potential as NLO materials. For example, the second-order NLO response of 4-(quinolin-2-ylmethylene)aminophenol has been investigated, showing a good NLO response. nottingham.ac.uk Similarly, a series of quinazolinone-based materials exhibited significant third-order NLO properties, with the introduction of phenylacetylene (B144264) groups leading to a substantial enhancement of the second-order hyperpolarizability (γ). researchgate.net

The structure of this compound, with its electron-donating methylated nitrogen and electron-withdrawing carbonyl group within a conjugated system, suggests that it could possess interesting NLO properties. The extended π-system of the benzo[h]quinoline core further contributes to this potential. Designing molecules with D-π-A (donor-π-acceptor) motifs is a common strategy for enhancing NLO responses, and this compound fits this general design principle. nih.gov

Compound/Derivative Class NLO Property Investigated Key Finding Reference
4-(quinolin-2-ylmethylene)aminophenolSecond-order NLO responseGood nonlinear optical response observed nottingham.ac.uk
Quinazolinone derivativesThird-order NLO propertiesSecond-order hyperpolarizability (γ) enhanced by structural modification researchgate.net
Benzanthrone derivativesThird-order NLO parametersNonlinear absorption and refraction properties suitable for optical limiting researchgate.net

Future Research Directions and Translational Potential

Development of Next-Generation Synthetic Strategies

The advancement of research into 1-methylbenzo[h]quinolin-2-one is contingent upon the development of efficient, scalable, and versatile synthetic methodologies. While classical methods for quinoline (B57606) synthesis exist, future efforts should focus on modern, sustainable approaches.

Key areas for development include:

C-H Activation/Functionalization: Research into transition-metal-catalyzed C-H activation could provide direct and atom-economical routes to functionalize the benzo[h]quinolin-2-one core. nih.gov This would allow for the late-stage introduction of various substituents, facilitating the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could offer a highly efficient pathway to construct the core structure or its complex derivatives. academie-sciences.fr Strategies involving anilines, pyruvic acid derivatives, and other components under novel catalytic conditions could streamline the synthesis process. sci-hub.se

Flow Chemistry and Photochemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis, overcoming challenges associated with reaction kinetics and heat transfer in traditional batch processes. Photochemical methods could also unlock novel reaction pathways for derivatization.

Table 1: Comparison of Potential Synthetic Approaches for this compound Derivatives

Synthetic StrategyPotential AdvantagesKey Research Focus
C-H Functionalization High atom economy, late-stage diversification, access to novel derivatives. nih.govDevelopment of selective catalysts, understanding directing group effects.
Multicomponent Reactions High efficiency, operational simplicity, reduced waste, rapid library synthesis. academie-sciences.frDiscovery of new reaction cascades, optimization for the benzo[h] scaffold.
Greener Synthesis Use of environmentally benign solvents and catalysts, improved energy efficiency. nih.govExploring solvent-free reactions, reusable catalysts, and microwave-assisted synthesis. mdpi.com

Elucidation of Complex Biological Mechanisms

The quinoline nucleus is a cornerstone of many therapeutic agents, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Future investigations must systematically screen this compound and its analogues to identify and understand their biological activities.

Prospective research should include:

Antiproliferative Screening: Initial high-throughput screening against a diverse panel of cancer cell lines is essential to identify potential anticancer activity. nih.govmdpi.com Subsequent studies should focus on elucidating the mechanism, such as the induction of apoptosis or cell cycle arrest. nih.gov

Target Identification: For active compounds, identifying the specific molecular targets is crucial. The planar structure of the benzo[h]quinoline (B1196314) core suggests potential interactions with DNA or enzymes like topoisomerases and kinases, which are common targets for this class of compounds. nih.govrsc.org Techniques such as thermal shift assays, affinity chromatography, and in-silico molecular docking would be instrumental.

Antimicrobial Assays: Given that many quinoline derivatives are potent antibacterial and antifungal agents, nih.gov screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical step.

Rational Design of Targeted Therapeutics

Should initial screenings reveal promising biological activity, the rational design of next-generation therapeutics based on the this compound scaffold will become a primary objective. This involves a synergistic approach combining synthetic chemistry, computational modeling, and biological evaluation.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the scaffold is required to understand how different functional groups at various positions influence biological activity and selectivity. nih.gov This involves synthesizing and testing a matrix of derivatives to build a comprehensive SAR model.

Computational and In-Silico Modeling: Molecular docking studies can predict the binding modes of derivatives with their biological targets, guiding the design of more potent and selective inhibitors. nih.govnih.gov ADME (absorption, distribution, metabolism, and excretion) predictions can help in optimizing the pharmacokinetic properties of lead compounds early in the design process. nih.gov

Bioisosteric Replacement: Exploring bioisosteric replacements for key functional groups can improve potency, reduce off-target effects, and enhance drug-like properties.

Table 2: Illustrative Targets for Therapeutics Based on the Benzoquinoline Scaffold

Target ClassSpecific ExampleRationale for InvestigationRelevant References
DNA/Enzyme Complexes TopoisomerasesThe planar aromatic system can intercalate with DNA, a known mechanism for quinoline-based anticancer agents. rsc.org
Protein Kinases c-Met, PI3K/mTORVarious quinoline derivatives are potent inhibitors of kinase signaling pathways critical in cancer progression. nih.gov
Bacterial Enzymes DNA Gyrase, Topoisomerase IVThis is the classic mechanism for quinolone antibiotics; exploring this for the benzo[h] scaffold is warranted. nih.gov
Heat Shock Proteins Hsp90Some quinolin-2-one derivatives have been investigated as inhibitors of Hsp90, a key protein in cancer cell survival. nih.gov

Exploration of Novel Material Properties and Applications

Beyond its biomedical potential, the rigid, planar, and electron-rich structure of this compound makes it an attractive candidate for applications in material science. The photophysical properties of quinoline derivatives are well-documented, with applications as fluorescent sensors and in organic electronics. nih.govnih.gov

Future research should focus on:

Photophysical Characterization: A fundamental investigation of the absorption, fluorescence emission, quantum yield, and excited-state lifetime of this compound is the first step. nih.gov Studies should explore how solvents of varying polarity affect these properties.

Organic Light-Emitting Diodes (OLEDs): The scaffold could serve as a host material or an emissive dopant in OLED devices. Research would involve designing and synthesizing derivatives with tuned electronic properties to achieve efficient charge transport and desired emission colors.

Chemosensors: The quinolin-2-one moiety is known to be a part of fluorescent chemosensors. Future work could involve incorporating specific binding sites onto the this compound core to create highly selective and sensitive fluorescent probes for detecting metal ions or biologically important molecules.

Dye-Sensitized Solar Cells (DSSCs): Benzo[h]quinoline derivatives have been explored as co-sensitizers in DSSCs. nih.gov The properties of this compound could be evaluated for similar applications, potentially contributing to the development of more efficient solar energy technologies.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-methylbenzo[h]quinolin-2-one?

Answer: The synthesis of this compound derivatives typically involves modifying quinoline precursors under controlled conditions. Key steps include:

  • Reaction Optimization : Temperature (e.g., 80–120°C), solvent selection (e.g., dimethylformamide or ethanol), and catalyst use (e.g., palladium or acid catalysts) are critical for yield and purity .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms substituent positions, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one . Elemental analysis and IR spectroscopy further verify functional groups .

Q. How can researchers resolve discrepancies in structural data for quinolin-2-one derivatives?

Answer: Contradictions in spectral or crystallographic data often arise from polymorphic forms or solvent effects. To address this:

  • Multi-Technique Validation : Cross-validate NMR, IR, and MS data with computational methods (e.g., density functional theory) to confirm bond angles and torsional strains .
  • Crystallographic Refinement : For ambiguous X-ray results, refine data using software like WinGX or DIAMOND and compare with deposited structures in databases like PubChem .

Advanced Research Questions

Q. What factors explain contradictory bioactivity results in antimicrobial or anticancer studies of this compound derivatives?

Answer: Variations in bioactivity may stem from:

  • Substituent Effects : The position of methyl or hydroxyl groups alters electronic properties, affecting interactions with bacterial membranes or enzyme active sites. For example, 3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one showed variable antimicrobial activity depending on substituent polarity .
  • Assay Conditions : Differences in cell line sensitivity (e.g., Hop-62 lung cancer cells vs. other models) or culture media pH can modulate compound efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of quinolin-2-one derivatives with enhanced potency?

Answer: SAR strategies include:

  • Functional Group Modulation : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position increases electrophilicity, enhancing binding to DNA topoisomerases in anticancer studies .
  • Steric Considerations : Bulkier substituents (e.g., benzyloxy groups) may improve selectivity for microbial targets by reducing off-target interactions . Quantitative SAR (QSAR) models using MolDock scores can predict binding affinities .

Q. What methodologies are recommended for analyzing conflicting spectral or biological data in quinolin-2-one research?

Answer:

  • Data Triangulation : Combine HPLC purity checks with thermal analysis (e.g., melting point consistency) to rule out impurities .
  • Biological Replication : Use orthogonal assays (e.g., fluorescence-based viability tests and colony-forming unit counts) to confirm antimicrobial activity .

Q. How should experimental designs be structured to evaluate the therapeutic potential of this compound derivatives?

Answer:

  • In Silico Screening : Perform molecular docking against targets like EGFR or bacterial gyrase to prioritize compounds for synthesis .
  • In Vitro/In Vivo Bridging : Validate cytotoxicity in cancer cell lines (e.g., IC50 determination) before advancing to murine models. Include ADMET profiling to assess metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.